![molecular formula C15H9NO4 B097066 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one CAS No. 17721-91-4](/img/structure/B97066.png)
3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one
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Overview
Description
3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one, also known as HNPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HNPI is a yellow crystalline powder that is insoluble in water but soluble in organic solvents.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one is not fully understood. However, it has been suggested that 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one may interact with cellular proteins and enzymes, leading to changes in cellular signaling pathways. 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one has also been shown to induce apoptosis in cancer cells, which may contribute to its potential anti-tumor activity.
Biochemical and Physiological Effects:
3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one can inhibit the growth of cancer cells and induce apoptosis. 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one has been shown to have antioxidant activity, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one in lab experiments is its relatively simple synthesis method. 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one can be synthesized using commercially available starting materials and basic laboratory equipment. However, one limitation of using 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one in lab experiments is its low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one. One direction is the development of new synthetic methods for 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one that can improve its yield and purity. Another direction is the study of 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one's potential applications in the field of organic electronics, such as the development of new organic semiconductors. Additionally, further studies are needed to fully understand the mechanism of action of 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one and its potential therapeutic applications.
Synthesis Methods
3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one can be synthesized through a reaction between 4-nitrobenzaldehyde and 3-hydroxyacetophenone in the presence of a base catalyst. The reaction proceeds through an aldol condensation reaction followed by dehydration to form 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one. The purity of 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one can be improved through recrystallization from organic solvents.
Scientific Research Applications
3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and pharmaceuticals. In organic electronics, 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one has been used as a building block for the synthesis of organic semiconductors. In optoelectronics, 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one has been used as a fluorescent probe for the detection of metal ions. In pharmaceuticals, 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one has been studied for its potential anti-tumor and anti-inflammatory activities.
properties
IUPAC Name |
3-hydroxy-2-(4-nitrophenyl)inden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c17-14-11-3-1-2-4-12(11)15(18)13(14)9-5-7-10(8-6-9)16(19)20/h1-8,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBCOAGLBYZCAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369560 |
Source
|
Record name | 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one | |
CAS RN |
17721-91-4 |
Source
|
Record name | 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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